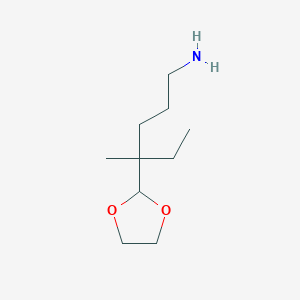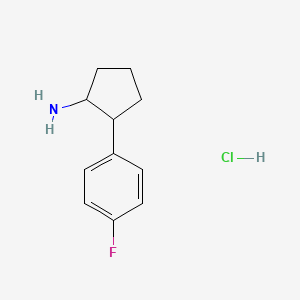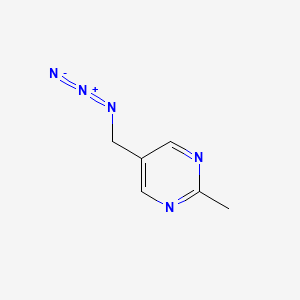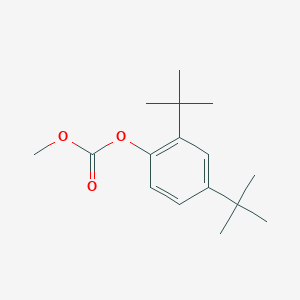
2,4-Di-tert-butylphenyl methyl carbonate
Overview
Description
2,4-Di-tert-butylphenyl methyl carbonate is an organic compound with the molecular formula C16H24O3. It is known for its unique structural features, which include two tert-butyl groups attached to a phenyl ring, and a methyl carbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl methyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with methyl chloroformate. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butylphenyl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and phenols.
Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.
Substitution: The methyl carbonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various phenolic compounds, alcohols, and substituted carbonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Di-tert-butylphenyl methyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butylphenyl methyl carbonate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily attributed to its ability to donate or accept electrons, making it a potent antioxidant. It can scavenge free radicals and prevent oxidative damage to cells and tissues. Additionally, its structural features allow it to interact with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
2,4-Di-tert-butylphenol: A related compound with similar antioxidant properties.
2,6-Di-tert-butylphenol: Another phenolic compound with comparable chemical behavior.
Bis(2,4-di-tert-butylphenyl)phosphate: A degradation product with known biological activities.
Uniqueness: 2,4-Di-tert-butylphenyl methyl carbonate stands out due to its unique combination of tert-butyl groups and a methyl carbonate moiety. This structural arrangement imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications .
Properties
IUPAC Name |
(2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZXDUZVJNFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
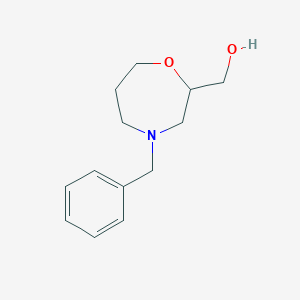
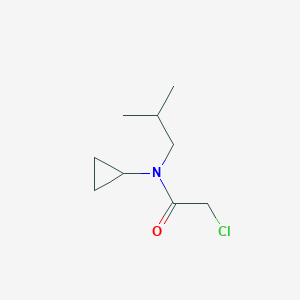
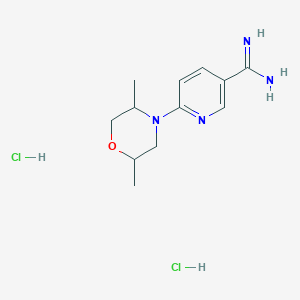

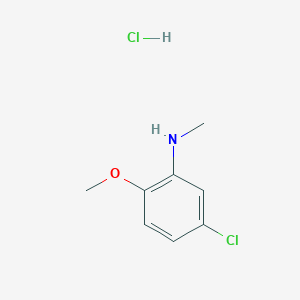
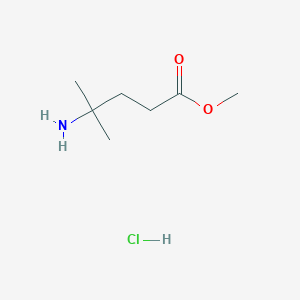

![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
